(3-Bromo-5-iodophenyl)methanol
Overview
Description
(3-Bromo-5-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenylmethanol derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the bromination of 5-iodophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding phenylmethanol.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: 3-Bromo-5-iodobenzaldehyde or 3-Bromo-5-iodobenzoic acid.
Reduction: Phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-iodophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
- (3-Bromo-2-iodophenyl)methanol
- (2-Bromo-5-iodophenyl)methanol
- (4-Bromo-5-iodophenyl)methanol
Comparison: (3-Bromo-5-iodophenyl)methanol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
(3-bromo-5-iodophenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKEWNEFDSMTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.